![molecular formula C26H22N2OS B2687453 1-{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}-3-phenylprop-2-yn-1-ol CAS No. 318949-12-1](/img/structure/B2687453.png)
1-{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}-3-phenylprop-2-yn-1-ol
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Description
1-{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}-3-phenylprop-2-yn-1-ol is a useful research compound. Its molecular formula is C26H22N2OS and its molecular weight is 410.54. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity
Compounds with a pyrazole core, such as the one , have been found to exhibit antioxidant activity . In a study, derivatives of 4,4ʹ-(arylmethylene)bis(1H-pyrazol-5-ols) were synthesized and evaluated for their radical scavenging activity by DPPH assay . Several of these derivatives proved to have good radical scavenging activity, with some being more active than ascorbic acid used as standard .
Anticancer Activity
Pyrazole derivatives have been shown to be cytotoxic to several human cell lines . In the same study mentioned above, the synthesized compounds were tested in vitro on colorectal RKO carcinoma cells to determine their cytotoxic properties . Several derivatives proved to be cytotoxic in the RKO cell line .
Antileishmanial Activity
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial activities . In a study, some hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate . One of the compounds displayed superior antipromastigote activity .
Antimalarial Activity
The same study also evaluated the in vivo antimalarial activities of the synthesized pyrazole derivatives against Plasmodium berghei infected mice . Two of the target compounds elicited better inhibition effects against Plasmodium berghei .
Drug Development
Nitrogen-containing rings, such as pyrazoles, play an important role in drug development because of their wide variety of therapeutic and pharmacological properties . Several drugs currently on the market have the pyrazole ring as the key structural motif .
Synthesis of Other Compounds
The pyrazole core can be used in the synthesis of other compounds. For example, it was used in the synthesis of 4,4ʹ-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives and hydrazine-coupled pyrazoles .
properties
IUPAC Name |
1-[1-methyl-5-(4-methylphenyl)sulfanyl-3-phenylpyrazol-4-yl]-3-phenylprop-2-yn-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2OS/c1-19-13-16-22(17-14-19)30-26-24(23(29)18-15-20-9-5-3-6-10-20)25(27-28(26)2)21-11-7-4-8-12-21/h3-14,16-17,23,29H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYFAHFUBMAXDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=NN2C)C3=CC=CC=C3)C(C#CC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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